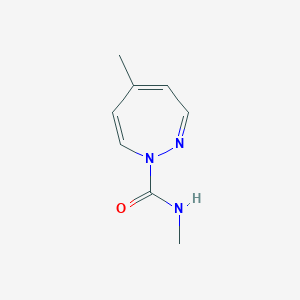![molecular formula C15H26O5 B14398013 Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate CAS No. 88239-03-6](/img/structure/B14398013.png)
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is an organic compound that features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate typically involves esterification and acetylation reactions. One common method is the esterification of 4-hydroxy-5-oxoundecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized for higher yields and purity, often involving automated control systems to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(acetyloxy)methyl]-5-oxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-[(acetyloxy)methyl]-5-oxooctanoate: Another similar compound with a different carbon chain length.
Uniqueness
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is unique due to its specific carbon chain length and the presence of both ester and ketone functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
88239-03-6 |
|---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
methyl 4-(acetyloxymethyl)-5-oxoundecanoate |
InChI |
InChI=1S/C15H26O5/c1-4-5-6-7-8-14(17)13(11-20-12(2)16)9-10-15(18)19-3/h13H,4-11H2,1-3H3 |
InChI Key |
RXTXIOBJJYJPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCC(=O)OC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
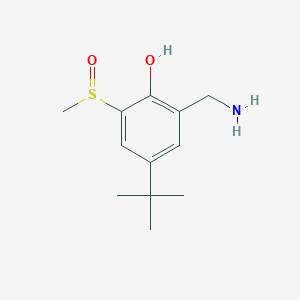

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
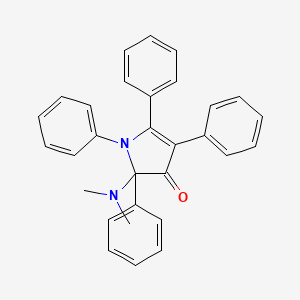
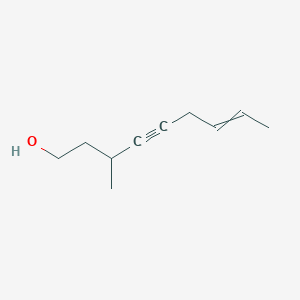
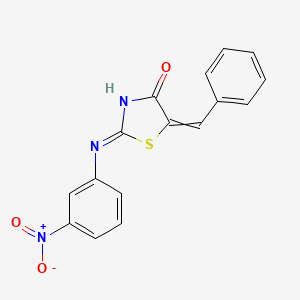
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
